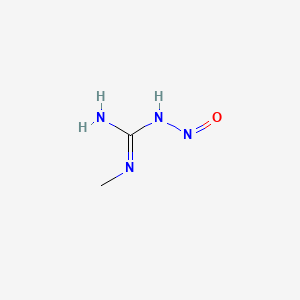

N-Methyl-N'-nitrosoguanidine

Description

Historical Context of MNNG as a Research Tool

The journey of MNNG in biomedical research began with the discovery of its potent mutagenic activity in 1960. nih.gov This finding quickly established MNNG as one of the most widely used chemical mutagens in experimental settings. nih.gov A pivotal moment in its history was the successful induction of stomach cancer in rats, which solidified its role as a reliable tool for creating animal models of carcinogenesis. kjcls.orgsemanticscholar.org This breakthrough allowed researchers to simulate the transformation of normal cells into cancerous ones, providing a valuable platform to study the multi-stage process of cancer development, from initiation and promotion to malignant progression. kjcls.org The use of MNNG has been crucial in establishing the link between DNA damage and the onset of cancer, contributing significantly to the broader field of environmental mutagens and carcinogens.

Overview of MNNG's Significance in Molecular and Cellular Biology Studies

MNNG's significance in molecular and cellular biology is underscored by its widespread use to investigate a variety of cellular processes. It is frequently employed to induce mutations in a range of organisms, from bacteria and yeast to mammalian cells, enabling detailed studies of mutagenesis and DNA repair mechanisms. ontosight.ai By damaging DNA, MNNG triggers a cascade of cellular defense mechanisms, including the activation of DNA repair pathways, cell cycle arrest, and apoptosis (programmed cell death). nih.gov This has allowed scientists to dissect the complex signaling pathways that govern a cell's response to genotoxic stress. nih.gov For instance, research has shown that MNNG can activate the Ras-MAPK pathway, providing insights into its tumorigenic properties. nih.gov

Role of MNNG as a Prototype Alkylating Agent in Experimental Systems

MNNG serves as a quintessential example of a monofunctional SN1 alkylating agent in experimental research. nih.gov Its primary mechanism of action involves the covalent attachment of methyl groups to electron-rich sites within DNA, forming DNA adducts. medchemexpress.com This process of alkylation is central to its mutagenic and carcinogenic effects. medchemexpress.commedchemexpress.com The compound's ability to introduce these alkyl groups alters the normal structure and replication of DNA, leading to mutations that can ultimately give rise to cancer. medchemexpress.com

The specific types of DNA damage induced by MNNG, particularly the formation of O6-methylguanine (O6-MeG), are highly mutagenic and are known to cause specific types of mutations, primarily G:C to A:T transition mutations. wikipedia.org This well-defined mutagenic signature makes MNNG an invaluable tool for studying the specificity of mutational processes and the cellular mechanisms that have evolved to repair such damage. nih.govnih.gov

Scope and Academic Relevance of MNNG Research

The academic relevance of MNNG research is extensive, spanning multiple disciplines including cancer research, genetics, molecular biology, and toxicology. pubcompare.ai MNNG-induced cancer models continue to be instrumental in a variety of research applications, such as investigating the synergistic effects of co-carcinogens like Helicobacter pylori infection in gastric cancer, screening for tumor suppressors, and developing methods for the early detection of cancer. kjcls.orgsemanticscholar.org Many scientists consider MNNG-induced cancer formation to be a good model for human cancers. kjcls.orgsemanticscholar.org

Furthermore, MNNG has been utilized in more applied research, such as in strain improvement programs for microorganisms. Its mutagenic properties have been harnessed to create mutant strains with desirable characteristics, for example, to enhance ethanol (B145695) production in yeast. The continued use of MNNG in diverse research areas highlights its enduring importance as a tool for probing the fundamental mechanisms of life and disease.

Detailed Research Findings

MNNG-Induced DNA Adducts and Mutations

MNNG's potent mutagenic and carcinogenic activities are a direct consequence of its ability to alkylate DNA, leading to the formation of various DNA adducts. The most significant of these is O6-methylguanine (O6-MeG), which is highly mutagenic and primarily responsible for the characteristic G:C to A:T transition mutations observed after MNNG exposure. wikipedia.orgasm.org Another important adduct is O4-methylthymine (O4-MeT), which can also lead to transition mutations. wikipedia.org The formation of these adducts does not cause significant distortion of the DNA double helix, making them difficult for some DNA repair systems to detect. wikipedia.org

Studies in Escherichia coli have revealed that the distribution of MNNG-induced mutations is not random. nih.gov There is a clear preference for G:C to A:T transitions, and certain sites are mutated at frequencies almost 100 times higher than others. nih.gov This site specificity is influenced by the local DNA sequence, with a 5'-R-G-N-3' motif (where R is a purine) being a hotspot for mutation. nih.gov

| MNNG-Induced Effect | Organism/System | Key Findings | References |

| Predominant Mutation | Escherichia coli | G:C → A:T transitions | nih.govnih.gov |

| Mutational Hotspot Sequence | Escherichia coli | 5'-R-G-N-3' (R=purine) | nih.gov |

| Major DNA Adducts | Various | O6-methylguanine, N7-methylguanine, N3-methyladenine | asm.orgresearchgate.net |

| Cellular Response | Mammalian cells | Cell cycle arrest, apoptosis, DNA repair activation | nih.gov |

| Signaling Pathway Activation | Mammalian cells | Ras-MAPK pathway | nih.gov |

MNNG in Carcinogenesis Models

MNNG has been extensively used to induce tumors in a variety of animal models, providing invaluable insights into the mechanisms of carcinogenesis. nih.gov It has a predominantly local carcinogenic effect and can induce tumors with a single dose. nih.gov Oral administration in rats, hamsters, and dogs has been shown to cause tumors in the gastrointestinal tract, including the esophagus, stomach, and intestines. nih.gov

In human cell lines, MNNG has been shown to induce transformation, a key step in cancer development. nih.gov For example, the human MNNG-HOS cell line, a chemically transformed cell line, has been instrumental in studying the genetic changes that occur during carcinogenesis, including the activation of oncogenes through chromosomal rearrangements. oup.com

| Animal Model | Tumor Location | Tumor Type | References |

| Rats | Gastrointestinal tract | Papillomas, Squamous-cell carcinomas, Adenocarcinomas | nih.gov |

| Hamsters | Gastrointestinal tract | Papillomas, Squamous-cell carcinomas, Adenocarcinomas | nih.gov |

| Dogs | Gastrointestinal tract | Adenocarcinomas | nih.gov |

| Mice (subcutaneous injection) | Lung, Liver | Tumors, Haemangioendotheliomas | nih.gov |

Structure

3D Structure

Properties

CAS No. |

13830-58-5 |

|---|---|

Molecular Formula |

C2H6N4O |

Molecular Weight |

102.10 g/mol |

IUPAC Name |

2-methyl-1-nitrosoguanidine |

InChI |

InChI=1S/C2H6N4O/c1-4-2(3)5-6-7/h1H3,(H3,3,4,5,7) |

InChI Key |

DMSDCBKFWUBTKX-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)NN=O |

Origin of Product |

United States |

Molecular Mechanisms of Action of N Methyl N Nitrosoguanidine

Alkylation Chemistry and DNA Adduct Formation by MNNG

MNNG functions as a monofunctional Sₙ1 alkylating agent, meaning it generates a reactive methyl cation that can attack nucleophilic sites on DNA bases. molbiolcell.orgnih.gov This chemical reactivity leads to the formation of various DNA adducts, which are the primary lesions responsible for MNNG's genotoxic effects. The specific pattern and quantity of these adducts play a crucial role in determining the ultimate biological outcome.

MNNG is known to methylate DNA at several positions, with the most significant products being O6-methylguanine (O6-MeG), 7-methylguanine (B141273) (N7-MeG), and 3-methyladenine (B1666300) (3-MeA). aacrjournals.orgasm.org While N7-MeG is the most abundant adduct, O6-MeG is considered the most mutagenic and carcinogenic lesion due to its propensity to cause mispairing during DNA replication. molbiolcell.orgasm.org The formation of O6-MeG is a critical event in the mutagenic action of MNNG. asm.org Studies have shown that the relative proportions of these adducts can vary, but the presence of O6-MeG is strongly correlated with the mutagenic potential of MNNG. asm.org For instance, in one study, O6-MeG accounted for about 7% of the total methylated bases after MNNG treatment. asm.org The concentrations of O6-methylguanine adducts are generally much lower than those of N7-methylguanine. nih.gov

| Adduct | Significance | Reference |

|---|---|---|

| O6-methylguanine (O6-MeG) | Highly mutagenic and carcinogenic due to mispairing with thymine (B56734). molbiolcell.orgwikipedia.org | molbiolcell.orgwikipedia.org |

| 7-methylguanine (N7-MeG) | Most abundant methylation product, but less directly mutagenic than O6-MeG. asm.org | asm.org |

| 3-methyladenine (3-MeA) | A significant but less studied adduct compared to O6-MeG and N7-MeG. asm.org | asm.org |

The formation of O6-methylguanine is a critical step in MNNG-induced mutagenesis because it disrupts the normal Watson-Crick base pairing. molbiolcell.org The methyl group on the O6 position of guanine (B1146940) interferes with its ability to form a proper hydrogen bond with cytosine. molbiolcell.org Instead, O6-MeG preferentially pairs with thymine during DNA replication. molbiolcell.orgwikipedia.org This mispairing leads to a G:C to A:T transition mutation in the subsequent round of DNA synthesis. asm.orgwikipedia.org This type of mutation is a hallmark of MNNG-induced genetic alterations. asm.org The cellular mismatch repair (MMR) system can recognize these O6-MeG:T mispairs, which can trigger cell cycle arrest, typically in the G2/M phase, to prevent the propagation of the mutation. molbiolcell.orgjci.org

Under basic aqueous conditions, MNNG is known to decompose and produce diazomethane (B1218177), a potent methylating agent. wikipedia.org Diazomethane itself is a highly reactive compound that readily methylates various substrates, including DNA. wikipedia.orgwikipedia.org The generation of diazomethane is considered a key step in the mechanism of MNNG-induced alkylation. wikipedia.orgacs.org In acidic solutions, MNNG can produce nitrous acid, which is also a mutagen. wikipedia.org The sequence selectivity of DNA methylation by MNNG is partly attributed to the characteristics of the methyldiazonium ion (CH₃N₂⁺), a reactive intermediate formed from diazomethane. nih.gov

Protein Modification by MNNG

A primary reaction of MNNG with proteins is the conversion of the ε-amino groups of lysine (B10760008) residues to nitroguanido groups. cdnsciencepub.com This reaction, known as nitroguanidination, results in a significant change in the protein's properties, including an increase in its extinction coefficient and a shift in its electrophoretic mobility. cdnsciencepub.com The conversion of the positively charged amino group of lysine to a neutral nitroguanidino group can disrupt electrostatic interactions critical for protein structure and function. oup.com For example, when serum albumin is treated with MNNG, a notable portion of its lysine residues are converted to nitrohomoarginine. cdnsciencepub.com

| Modification | Affected Amino Acid | Consequence | Reference |

|---|---|---|---|

| Nitroguanidination | Lysine | Formation of nitroguanido derivatives, altering protein charge and function. cdnsciencepub.com | cdnsciencepub.com |

| Nε-(hexanoyl)lysine modification | Lysine | Observed in Tropomyosin 1 in MNNG-induced cancer cells, potentially linked to neoplastic transformation. nih.gov | nih.gov |

The modification of proteins by MNNG can lead to significant alterations in their biological activity. For example, MNNG has been shown to inhibit protein synthesis by functionally inactivating ribosomes, likely through the nitroguanidination of lysine residues in ribosomal proteins. nih.gov

Cytochrome C: While direct studies on the effect of MNNG on cytochrome c function are not extensively detailed in the provided context, it is known that cytochrome c is a key protein in both cellular respiration and apoptosis. nih.govmdpi.com Its function is sensitive to modifications of its structure and charge. nih.gov Given that MNNG modifies amino groups, it is plausible that it could alter the function of cytochrome c, which is rich in lysine residues. mdpi.com Cyanide, a known inhibitor of cytochrome c oxidase (Complex IV), demonstrates how disruption of this pathway can be toxic. wikipedia.org

Tropomyosin 1: In the context of MNNG-induced gastric cancer cells, a specific modification, Nε-(hexanoyl)lysine, has been identified on the Tropomyosin 1 protein. nih.gov Tropomyosin is a crucial protein in the regulation of muscle contraction and cell structure. nih.govmdpi.com The increased level of this modified tropomyosin suggests a potential link between this specific protein adduct and the neoplastic transformation induced by MNNG. nih.gov Mutations in tropomyosin are known to affect muscle function and can lead to myopathies, highlighting the importance of its structural integrity. nih.govnih.gov

Interaction with Other Biological Macromolecules (Beyond DNA and Proteins)

While the primary targets of N-Methyl-N'-nitrosoguanidine (MNNG) are DNA and proteins, its reactivity extends to other crucial biological macromolecules, including RNA, lipids, and carbohydrates. These interactions contribute to the broader cellular and metabolic disruptions observed following MNNG exposure.

Interaction with Lipids: MNNG has been shown to induce significant changes in lipid metabolism, particularly concerning sphingolipids. nih.gov A lipidomic approach revealed that MNNG treatment of cells leads to profound alterations in sphingomyelin (B164518) metabolism. These changes include the emergence of new sphingomyelin species and the disappearance of others, along with changes in the concentrations of several existing sphingomyelin species. nih.govnih.gov This disruption is accompanied by the redistribution of acid sphingomyelinase (ASM), a key enzyme in sphingomyelin metabolism. nih.govnih.gov Furthermore, MNNG exposure has been linked to lipid peroxidation, suggesting an induction of oxidative stress that can damage cellular membranes. nih.gov In experimental models, a high-cholesterol diet was found to enhance MNNG-induced gastric carcinogenesis in gastrectomized rats, suggesting an indirect interaction with lipid metabolism that can influence its carcinogenic potential. nih.gov

Interaction with Carbohydrates: The interaction of MNNG with carbohydrates has been primarily studied in the context of glycoproteins, which are proteins covalently linked to carbohydrate chains. Research on the effect of MNNG on the gastric mucosa of rats demonstrated alterations in glycoprotein (B1211001) metabolism even before the appearance of intestinal metaplasia. cambridge.org Specifically, a significant increase in WGA-binding glycoproteins in surface mucous cells and gastric pits was observed, alongside a decrease in DBA binding. cambridge.org This indicates that MNNG can alter the carbohydrate profiles of cells, which may have implications for cell signaling and recognition processes.

Intracellular Activation and Biotransformation Pathways of MNNG in Experimental Models

The biological activity of MNNG is not inherent but requires intracellular activation to form reactive intermediates that can then interact with cellular macromolecules. This biotransformation is a critical step in its mechanism of action and involves both non-enzymatic and enzymatic pathways.

Thiol-containing compounds, such as glutathione (B108866) (GSH) and cysteine, play a pivotal role in the activation of MNNG. The nucleophilic nature of the thiol group facilitates the decomposition of MNNG into its reactive alkylating species.

Glutathione (GSH): Intracellular GSH is a key factor in the activation of MNNG. nih.gov Studies have shown that MNNG is rapidly metabolized by GSH in conjunction with glutathione S-transferase (GST) to form S-nitrosoglutathione (GSNO). nih.govnih.gov This reaction is considered a crucial step in the cytotoxic mechanism of MNNG. nih.gov The level of intracellular GSH can modulate the cytotoxic effects of MNNG; depletion of GSH can paradoxically decrease MNNG's toxicity, suggesting that GSH-mediated activation is necessary for its full cytotoxic potential. nih.gov Research in various cell lines, including human and mouse cells, has confirmed that cellular GSH levels are critical for MNNG's activity. oup.com

Cysteine: Similar to glutathione, cysteine can also enhance the decomposition of MNNG. The presence of sulfhydryl compounds like cysteine can significantly increase the rate of activation of MNNG to its active intermediate, methyldiazohydroxide. This potentiation of MNNG's activity by thiols highlights the importance of the intracellular environment in determining its biological effects.

The table below summarizes the key findings on the role of thiol compounds in MNNG activation.

| Thiol Compound | Role in MNNG Activation | Key Findings | Experimental Models |

| Glutathione (GSH) | Activation to cytotoxic intermediates | Rapidly metabolizes MNNG to S-nitrosoglutathione (GSNO) in the presence of GST. nih.govnih.gov Depletion of GSH can reduce MNNG cytotoxicity. nih.gov | Rat hepatocytes, nih.gov Human and mouse cell lines oup.com |

| Cysteine | Potentiation of activation | Increases the rate of MNNG conversion to the active methyldiazohydroxide. | General biochemical studies |

| N-acetylcysteine (NAC) | Modulator of MNNG effects | Can attenuate some of the downstream effects of MNNG-induced oxidative stress. researchgate.net | Murine oligodendrocytes, mdpi.com Glial C6 and MN9D cell lines plos.org |

Denitrosation, the removal of the nitroso group, is a major metabolic pathway for MNNG and is generally considered a detoxification process. This pathway is catalyzed by specific enzyme systems.

Cytochrome P450-mediated Denitrosation: Liver microsomal enzymes, specifically the cytochrome P450 (CYP) system, are capable of catalyzing the denitrosation of MNNG. nih.gov This reaction is dependent on NADPH and results in the formation of the non-mutagenic N-methyl-N'-nitroguanidine. nih.gov Studies have shown that inhibitors of cytochrome P450 can prevent MNNG cytotoxicity, underscoring the role of this enzyme system in its metabolism. nih.gov While the specific isozymes involved in MNNG denitrosation are not fully elucidated, research on related nitrosamines suggests the involvement of isozymes like CYP2E1. nih.gov

Glutathione S-Transferase (GST)-mediated Denitrosation: In addition to its role in activation, the GST enzyme system is also involved in the denitrosation of MNNG. Cytosolic fractions of hamster liver have been shown to efficiently denitrosate MNNG in a reaction that requires reduced glutathione. nih.gov This activity is attributed to glutathione transferase. The process consumes one molecule of GSH for each molecule of MNNG denitrosated and produces nitrite. nih.gov This enzymatic denitrosation is a significant pathway for the detoxification of MNNG.

The table below provides an overview of the enzymatic denitrosation pathways for MNNG.

| Enzyme System | Role in MNNG Metabolism | Cofactors/Requirements | Key Findings | Experimental Models |

| Cytochrome P450 (CYP) | Denitrosation (Detoxification) | NADPH | Catalyzes the removal of the nitroso group. nih.gov Inhibition of CYP can prevent MNNG cytotoxicity. nih.gov | Rat liver microsomes nih.gov |

| Glutathione S-Transferase (GST) | Denitrosation (Detoxification) | Glutathione (GSH) | Mediates the denitrosation of MNNG in the cytosol. nih.gov Consumes GSH and produces nitrite. nih.gov | Hamster liver cytosol nih.gov |

These metabolic pathways, involving both activation by thiols and detoxification by enzymatic denitrosation, highlight the complex intracellular processing of MNNG and are crucial for understanding its biological effects in experimental models.

Cellular Responses and Biological Effects Induced by N Methyl N Nitrosoguanidine

N-Methyl-N'-nitrosoguanidine-Induced DNA Damage and Repair Mechanisms

The interaction of MNNG with cellular DNA initiates a cascade of events aimed at mitigating the potentially mutagenic and cytotoxic effects of the resulting adducts. Cells employ a sophisticated network of repair systems to recognize and remove these lesions. The specific pathway engaged often depends on the type of adduct and the context of the DNA damage.

Exposure to MNNG leads to the formation of DNA strand breaks. However, studies using techniques like the comet assay have revealed that the breaks detected immediately after MNNG treatment are predominantly alkali-labile sites rather than true single-strand breaks. nih.gov These sites are locations in the DNA that are sensitive to cleavage under alkaline conditions used in the assay, often representing damaged bases like N7-methylguanine and N3-methyladenine, which can destabilize the N-glycosidic bond, leading to depurination and subsequent strand cleavage at the resulting apurinic (AP) site. nih.gov The accumulation of strand breaks can be observed rapidly, within 30 minutes of MNNG treatment, suggesting they may arise as intermediates during the cellular repair process. researchgate.net

The O6-methylguanine (O6-MeG) adduct is one of the most mutagenic lesions produced by MNNG. nih.gov During DNA replication, O6-MeG readily mispairs with thymine (B56734), leading to G:C to A:T transition mutations if left unrepaired. nih.govaacrjournals.orgnih.gov The primary defense against this lesion is a direct reversal repair mechanism mediated by the protein O6-methylguanine-DNA methyltransferase (MGMT). aacrjournals.orgmdpi.com

MGMT acts as a "suicide" enzyme. It identifies the O6-MeG lesion and transfers the methyl group from the guanine (B1146940) base to one of its own cysteine residues. frontiersin.orgyoutube.com This action restores the guanine to its correct structure in a single step but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. youtube.com Consequently, the cell's capacity to repair O6-MeG is dependent on the available pool of active MGMT protein. oup.com Cells deficient in MGMT (termed Mer-deficient) are hypersensitive to the cytotoxic effects of MNNG. oup.comnih.gov The inactivation of the MGMT gene, often through promoter hypermethylation, is a common event in various human cancers and is associated with a higher susceptibility to G to A mutations. aacrjournals.orgnih.gov

| Feature | Description | Significance |

|---|---|---|

| Mechanism | Direct reversal of damage by transferring the methyl group from O6-methylguanine to a cysteine residue on the MGMT protein. | Error-free repair that directly restores the original DNA structure. |

| Enzyme Fate | The protein acts stoichiometrically and is irreversibly inactivated after a single repair event (suicide enzyme). | The cellular repair capacity is limited by the number of available MGMT molecules. |

| Primary Lesion | O6-methylguanine (O6-MeG). | Prevents mutagenic G:C to A:T transition mutations. |

| Cellular Status | Cells proficient in MGMT (Mer+) are more resistant to MNNG, while deficient cells (Mer-) are sensitive. | MGMT status is a key determinant of cellular sensitivity to alkylating agents. |

Nucleotide Excision Repair (NER) is a versatile repair pathway that typically removes bulky, helix-distorting DNA lesions. researchgate.netwikipedia.org While MNNG-induced methyl adducts are not considered classic bulky lesions, evidence shows that NER, particularly through the action of the ABC excinuclease in Escherichia coli, participates in their repair. researchgate.netnih.gov The ABC excinuclease, composed of UvrA, UvrB, and UvrC proteins, can recognize and incise DNA containing MNNG-induced methylation in a dose-dependent manner. nih.govasm.org This suggests that even small methyl adducts can cause a sufficient level of helical distortion to be recognized by the NER machinery. nih.govasm.org In human cells, it has been suggested that NER and MGMT may cooperate in the repair of O6-alkylguanine adducts, with NER potentially targeting bulkier adducts while MGMT handles smaller ones. nih.gov The NER pathway removes a short single-stranded DNA segment containing the lesion, which is then resynthesized using the undamaged strand as a template. wikipedia.org

The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. wikipedia.org In the context of MNNG damage, the MMR system does not act on the initial O6-MeG adduct itself. Instead, it recognizes the O6-MeG:T mispair that is formed after the first round of DNA replication. nih.govnih.gov

In MMR-proficient cells, the attempt to "correct" this mispair by removing the thymine opposite the O6-MeG leads to a futile cycle of repair. nih.gov Because the O6-MeG remains in the template strand, DNA polymerase will re-insert a thymine during the resynthesis step, recreating the mismatch. This repeated, unsuccessful repair process is thought to generate persistent single-strand gaps, which can trigger downstream signaling cascades. nih.gov These signals activate a G2/M cell cycle arrest and can ultimately lead to apoptosis. nih.govaacrjournals.orgresearchgate.net Consequently, cells with a functional MMR system are sensitive to MNNG. aacrjournals.org Conversely, MMR-deficient cells are tolerant to MNNG because they fail to recognize the O6-MeG:T mispair, allowing the lesion to persist and potentially become a permanent mutation in the next replication round, but avoiding the cytotoxic futile repair cycles and cell cycle arrest. aacrjournals.orgnih.gov

| Cellular Status | Recognition of O6-MeG:T Mispair | Cellular Outcome | MNNG Sensitivity |

|---|---|---|---|

| MMR-Proficient | Yes | Initiation of futile repair cycles, leading to single-strand gaps, G2/M cell cycle arrest, and apoptosis. | Sensitive |

| MMR-Deficient | No | The mismatch is ignored, avoiding futile repair and apoptosis, but increasing the likelihood of mutation. | Tolerant |

When a high-fidelity replicative DNA polymerase encounters a lesion like O6-MeG, it can stall, posing a threat to the completion of DNA replication and genomic stability. psu.edu To overcome such replication blocks, cells can utilize a damage tolerance mechanism called Translesion Synthesis (TLS). psu.eduelifesciences.org TLS employs specialized, low-fidelity DNA polymerases that have a more open active site, allowing them to accommodate and synthesize DNA across a damaged template. elifesciences.org

This process allows replication to continue past the MNNG-induced adduct, preventing the collapse of the replication fork. nih.gov However, this bypass comes at a cost; TLS polymerases are inherently more error-prone than replicative polymerases. psu.edu While some TLS polymerases might insert the correct nucleotide (cytosine) opposite O6-MeG, others are more likely to insert the incorrect nucleotide (thymine), thus fixing the mutation. The recruitment and regulation of specific TLS polymerases are critical in determining the mutagenic outcome of bypassing MNNG-induced lesions. nih.govpsu.edu

Unscheduled DNA Synthesis (UDS) is a method used to quantitatively measure the activity of global genomic nucleotide excision repair (NER). nih.govnih.gov DNA synthesis that occurs outside of the S-phase (scheduled synthesis) of the cell cycle is termed "unscheduled" and represents the synthesis associated with DNA repair. oecd.org The UDS assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of non-S-phase cells following exposure to a DNA-damaging agent like MNNG. nih.govoecd.org Since NER involves the removal of a patch of nucleotides and subsequent resynthesis, the amount of labeled thymidine incorporated is directly proportional to the amount of repair that has occurred. nih.gov Therefore, UDS serves as a functional indicator of a cell's capacity to perform NER in response to the damage inflicted by MNNG.

Mutagenic and Genotoxic Effects of this compound

This compound (MNNG) is a potent mutagen and carcinogen that induces a range of genetic and cytotoxic effects. nih.gov It functions as an alkylating agent, transferring methyl groups to DNA bases, which leads to errors in DNA replication and repair. wikipedia.org This activity results in various forms of genetic damage, including point mutations, chromosomal aberrations, and DNA strand breaks. nih.gov

The predominant mutagenic effect of MNNG is the induction of G:C to A:T transition mutations. elsevierpure.comresearchgate.netnih.gov This occurs primarily through the methylation of guanine at the O6 position, forming O6-methylguanine (O6-MeG). wikipedia.orgelsevierpure.com During DNA replication, O6-MeG can mispair with thymine instead of cytosine. This mispairing, if not corrected by cellular DNA repair mechanisms, leads to the substitution of a G:C base pair with an A:T base pair in subsequent rounds of replication. wikipedia.org

Studies in various organisms have consistently demonstrated this mutational specificity. For instance, in Escherichia coli, a vast majority of MNNG-induced mutations are G:C to A:T transitions. elsevierpure.comnih.gov Similarly, in an industrial strain of Corynebacterium glutamicum, 47 out of 50 identified mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine (NTG) were G:C to A:T transitions. nih.gov Research using a shuttle vector in human cells also revealed that 89% of MNNG-induced substitutions were G:C to A:T transitions. nih.gov

| Organism/System | Predominant Mutation Type | Percentage of Total Mutations | Reference |

|---|---|---|---|

| Bacteriophage P22 (in E. coli) | GC to AT | 96.7% (29 of 30) | elsevierpure.com |

| E. coli (whole-genome) | G/C to A/T | 96.6% | nih.gov |

| Corynebacterium glutamicum | G:C to A:T | 94% (47 of 50) | nih.gov |

| Human 293 cells (lacZ' gene) | G:C to A:T | 89% | nih.gov |

While G:C to A:T transitions are the most common, MNNG can also induce A:T to G:C transitions, although at a much lower frequency. elsevierpure.comnih.gov This is thought to occur through the formation of O4-methylthymine, which can mispair with guanine. wikipedia.org

In addition to point mutations, MNNG is a potent inducer of larger-scale chromosomal damage. This includes structural and numerical chromosomal anomalies. nih.govnih.gov

Sister Chromatid Exchanges (SCEs): MNNG treatment has been shown to significantly increase the frequency of sister chromatid exchanges in various cell types, including Chinese hamster V79 cells and bone-marrow cells of mice and Chinese hamsters. nih.govnih.gov SCEs are exchanges of genetic material between the two identical sister chromatids of a duplicated chromosome and are considered a sensitive indicator of genotoxic exposure. Studies have shown a dose-dependent increase in SCEs following MNNG exposure. nih.gov

Micronuclei (MN): MNNG can induce the formation of micronuclei in bone-marrow cells of mice. nih.gov Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.govnih.gov Their formation is a hallmark of genomic instability and can result from unrepaired DNA breaks or errors in mitotic segregation. nih.govnews-medical.net The presence of micronuclei is a widely used biomarker for chromosomal damage and genotoxicity. nih.govmdpi.com

Other Chromosomal Aberrations: MNNG is also known to cause a variety of other structural chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. nih.govnih.gov In Chinese hamster ovary (CHO) cells, MNNG induced rearrangements such as ring chromosomes, triradials, quadriradials, and dicentrics. nih.gov The distribution of these MNNG-induced breaks can be non-random, with certain chromosome bands showing a higher susceptibility. nih.gov

Untargeted mutagenesis, also known as non-targeted mutation (NTM), is a phenomenon where mutations arise in undamaged regions of the genome following exposure to a mutagen. MNNG has been shown to induce untargeted mutagenesis in mammalian cells. nih.gov

In a study using a shuttle vector plasmid replicated in MNNG-pretreated monkey kidney cells, a significant increase in mutation frequency was observed in the undamaged plasmid DNA. nih.gov The spectrum of these untargeted mutations differed from both spontaneous and MNNG-targeted mutations. A high proportion of the base substitutions were transversions, particularly G:C to T:A, and occurred at G:C base pairs. nih.gov The study also identified a potential hotspot for untargeted frameshift mutations. nih.gov These findings suggest that MNNG can trigger cellular processes that lead to a generalized state of genetic instability, causing mutations even in DNA sequences that were not directly alkylated by the compound.

The mutagenic effects of MNNG are not randomly distributed across the genome but are influenced by the local DNA sequence context. nih.govnih.gov This results in a non-random distribution of mutations and the formation of mutational hotspots.

A genome-wide analysis of MNNG-induced mutations in E. coli revealed a strong context sensitivity. nih.gov The study found that guanine residues preceded by a purine (B94841) (adenine or guanine) were five times more likely to be mutated than those preceded by a pyrimidine (B1678525) (cytosine or thymine). nih.gov This preference for the 5'-R-G-N-3' (where R is a purine and N is any base) sequence motif has been observed in other studies as well. nih.gov This suggests that the local DNA structure or the accessibility of the guanine base to methylation is influenced by its neighboring bases.

| 5' Flanking Base | Relative Mutation Frequency | Reference |

|---|---|---|

| Purine (A or G) | ~5-fold higher | nih.gov |

| Pyrimidine (C or T) | ~5-fold lower | nih.gov |

This inherent bias in the mutagenic action of MNNG has implications for its use in classical mutagenesis for strain improvement in industrial microbiology. The limited repertoire of amino acid substitutions that can be achieved due to the strong preference for G:C to A:T transitions and the context-dependent nature of the mutations may limit the diversity of mutants that can be generated. nih.gov

Carcinogenic Mechanisms in Experimental Models Induced by MNNG

MNNG is a well-established carcinogen in a wide range of experimental animals, including mice, rats, hamsters, and dogs. nih.gov It induces tumors at various sites, often with a local carcinogenic effect following administration. nih.gov The carcinogenic activity of MNNG is directly linked to its mutagenic properties, particularly its ability to induce G:C to A:T transitions, which can lead to the activation of proto-oncogenes and the inactivation of tumor suppressor genes.

MNNG can induce neoplastic transformation in cultured cells, providing a valuable in vitro model for studying the multi-step process of carcinogenesis. nih.govmdpi.com Neoplastic transformation is characterized by a series of changes in cell behavior, including loss of contact inhibition, anchorage-independent growth, and the acquisition of tumorigenicity. harvard.edu

Studies using a human osteosarcoma (HOS) cell line demonstrated that treatment with MNNG led to morphological alterations and the ability to form tumors when injected into immunodeficient mice. nih.gov Molecular analysis of these transformed cells revealed the activation of a non-ras cellular transforming gene called met. nih.gov In other cellular systems, MNNG-induced transformation has been associated with alterations in key cancer-related genes.

The process of neoplastic transformation in human cells is generally considered to be a multi-step process that often involves immortalization followed by the conversion of immortalized cells to a tumorigenic state. nih.gov MNNG can act as an initiator in this process by inducing the initial genetic alterations that set the cells on a path toward malignancy. mdpi.com

Specific Organ Carcinogenesis (e.g., Gastric, Esophageal, Intestinal, Lung, Liver)

The carcinogenic effects of this compound exhibit marked organ specificity, which can be influenced by the administration route. It is frequently used to induce gastric cancer in experimental models. nih.govnih.gov

Research in Wistar rats has demonstrated a differential pattern of tumor induction in the upper gastrointestinal tract based on the exposure method. nih.gov

Single high-dose administration by gavage resulted in a high incidence of tumors predominantly in the forestomach, including squamous cell papillomas and carcinomas. nih.gov

Chronic exposure via drinking water led to a high yield of tumors in the pyloric region of the glandular stomach, with adenocarcinoma being the principal histological type. nih.gov

Beyond the stomach, MNNG-induced carcinogenesis has been observed in other organs:

Intestines: Chronic administration in rats resulted in a consistent, albeit lower, incidence of jejunal tumors, primarily adenocarcinomas. nih.gov

Liver: Following single-dose administration, multiple solitary cysts and cholangiomas were found in the liver of a significant percentage of treated animals. nih.gov

These findings confirm the potent, tissue-specific carcinogenic activity of MNNG and provide robust models for studying the mechanisms of tumor induction in specific organs. nih.gov

| Organ | Tumor Type | MNNG Administration Route | Key Findings |

| Forestomach | Squamous cell papilloma, Carcinoma | Single oral dose | High tumor yield (79-100% of animals) |

| Glandular Stomach (Pylorus) | Adenocarcinoma | Chronic, in drinking water | High tumor yield (64-100% of animals) |

| Jejunum (Intestine) | Adenocarcinoma | Chronic, in drinking water | Persistent low yield (25-30% of animals) |

| Liver | Solitary cysts, Cholangioma | Single oral dose | Moderate yield (25-70% of animals) |

Epigenetic Modifications (e.g., Altered Gene Expression Profiles, DNA Methylation)

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. wikipedia.orgbibliotekanauki.pl These mechanisms, including DNA methylation and histone modifications, play a crucial role in regulating gene function and can be disrupted by environmental factors like chemical carcinogens. wikipedia.orgresearchgate.net DNA methylation is a well-studied epigenetic mark involving the addition of a methyl group to cytosine residues, typically within CpG islands located in gene promoter regions. bibliotekanauki.plptglab.com This modification is often associated with gene silencing. bibliotekanauki.pl

As a DNA-damaging agent, this compound can induce alterations in gene expression profiles. nih.gov While MNNG's primary mechanism is genetic mutation through DNA alkylation, the resulting cellular stress and DNA damage response can indirectly lead to epigenetic changes. The process of carcinogenesis initiated by MNNG involves not only genetic mutations but also subsequent alterations in gene expression that drive tumor development. nih.gov

For example, low concentrations of MNNG have been shown to increase the transcription of the DNA polymerase-beta gene, which is involved in DNA repair. nih.gov This change in gene expression is mediated by the activation of specific signaling pathways. nih.gov The damage inflicted by MNNG can trigger a cascade of cellular responses that may include widespread changes in DNA methylation patterns and chromatin structure, leading to the silencing of tumor suppressor genes or the activation of oncogenes. These epigenetic alterations can contribute to the malignant transformation of cells initially damaged by MNNG. bibliotekanauki.plresearchgate.net

Molecular Pathogenesis Pathways in MNNG-Induced Carcinogenesis (e.g., PI3K/Akt, Wnt, MAPK, SREBP)

The development of cancer following initiation by this compound involves the deregulation of critical intracellular signaling pathways that control cell growth, proliferation, and survival. While MNNG's direct action is DNA damage, the long-term consequence is the alteration of these pathways, which drives tumorigenesis.

One pathway shown to be directly activated by MNNG involves cyclic-AMP (cAMP). Studies have demonstrated that low concentrations of MNNG can activate the cAMP-protein kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway. nih.gov This activation leads to the phosphorylation of CREB, a transcription factor that in turn stimulates the expression of target genes, such as DNA polymerase-beta, as part of the cellular response to DNA damage. nih.gov

Other key pathways frequently implicated in cancers, including those of the gastrointestinal tract commonly induced by MNNG, are the PI3K/Akt, Wnt, and MAPK pathways. researchgate.netmdpi.com

PI3K/Akt Pathway: This is a central regulator of cell survival, growth, and proliferation. Its oncogenic activation is a frequent event in many cancers. mdpi.com

Wnt Pathway: The Wnt signaling pathway is crucial for development, and its aberrant activation can lead to uncontrolled cell proliferation. Crosstalk between the Wnt and PI3K/Akt pathways can occur, for instance, through the inactivation of GSK-3β, a component of the β-catenin destruction complex. researchgate.net

MAPK Pathway: This pathway is involved in transducing signals from the cell surface to the nucleus to control processes like cell proliferation, differentiation, and apoptosis. researchgate.net

SREBP Pathway: Sterol regulatory element-binding proteins (SREBPs) are transcription factors that regulate genes involved in lipid synthesis. The PI3K-Akt-mTOR pathway is a major upstream regulator of SREBP, linking growth signals to metabolic processes essential for rapidly proliferating tumor cells. nih.gov

Alterations in these pathways are hallmarks of cancer, and the initial genetic damage caused by MNNG can lead to mutations in key components of these cascades, resulting in their sustained activation and the subsequent promotion and progression of tumors.

Cell Cycle Perturbations and Cell Death Pathways

Cell Cycle Arrest (e.g., G2/M phase arrest)

In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair or, if the damage is too severe, initiating cell death. This compound, as a potent DNA alkylating agent, triggers these checkpoints, leading to significant perturbations in the cell cycle. wikipedia.orgnih.gov

A primary response to MNNG exposure is arrest at the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents cells with damaged DNA from entering mitosis. Studies in various cancer cell lines have elucidated the molecular mechanisms underlying this G2/M arrest:

Inhibition of Kinase Activity: The arrest is closely correlated with the inhibition of key cyclin-dependent kinase (Cdk) activities, specifically Cdk2 and Cdc2 (also known as Cdk1). nih.gov

Induction of p21: MNNG induces the expression of the Cdk inhibitor p21WAF1/CIP1 at both the transcriptional and protein levels. nih.gov This upregulation of p21 is considered responsible for inhibiting Cdk activity. nih.gov Notably, this induction of p21 can occur in a p53-independent manner, allowing cells with mutated or absent p53 to still undergo cell cycle arrest. nih.gov

Regulation of Cyclins: In some contexts, MNNG treatment also leads to increased expression of other cell cycle-related proteins, including p27, cyclin B1, and Cdc2, which supports the observation of G2/M arrest. nih.gov

| Cell Cycle Protein | Effect of MNNG Treatment | Functional Consequence |

| p21WAF1/CIP1 | Expression induced | Inhibits Cdk2 and Cdc2 kinase activity, leading to G2/M arrest. nih.gov |

| Cdk2 | Kinase activity inhibited | Contributes to G2/M arrest. nih.gov |

| Cdc2 (Cdk1) | Kinase activity inhibited | Contributes to G2/M arrest. nih.gov |

| Cyclin B1 | Expression increased (at lower concentrations) | Supports G2/M arrest. nih.gov |

Apoptosis and Necrosis Mechanisms

When DNA damage induced by this compound is irreparable, cells are eliminated through programmed cell death pathways, primarily apoptosis, to prevent the propagation of potentially oncogenic mutations. nih.gov MNNG is a known inducer of apoptosis. nih.gov

The apoptotic response to MNNG involves multiple pathways:

p53-Dependent and -Independent Pathways: MNNG can trigger apoptosis through both p53-dependent and p53-independent mechanisms. nih.gov In cells with normal p53, MNNG exposure leads to the upregulation and phosphorylation of p53, activating a rapid apoptotic response. nih.gov However, cells with mutant or non-functional p53 can still undergo apoptosis, albeit at a slower rate, indicating the activation of a separate, p53-independent pathway. nih.gov

Mitochondrial Involvement: Both apoptotic pathways converge on the mitochondria. MNNG treatment leads to a significant decrease in mitochondrial transmembrane potential. nih.gov This is followed by the release of cytochrome c from the mitochondria into the cytosol. nih.govyoutube.com Cytochrome c release is a critical step that activates caspases, the enzymes that execute the final stages of apoptosis by degrading cellular components. youtube.comyoutube.com

In contrast to the programmed and controlled nature of apoptosis, necrosis is a form of cell death that has been classically defined as unprogrammed, often occurring in response to overwhelming physical or chemical insults that lead to cell lysis and inflammation. youtube.comcellsignal.com However, a form of programmed necrosis, termed necroptosis, can also occur. cellsignal.com While MNNG predominantly induces apoptosis as a primary cell death mechanism in response to DNA damage, extensive damage can lead to secondary necrosis.

Role of DNA Polymerases and Topoisomerase I in Cellular Responses

Exposure to this compound (MNNG) elicits a complex cellular response involving critical enzymes that maintain DNA integrity, notably DNA polymerases and topoisomerase I. MNNG, a potent alkylating agent, induces DNA damage that necessitates the involvement of these enzymes in both repair and damage signaling pathways.

DNA Polymerases:

MNNG exposure leads to an immediate inhibition of DNA synthesis. aacrjournals.org This is, in part, due to the direct inhibition of DNA polymerase activity. aacrjournals.org Studies have indicated that thiol groups within DNA polymerase may be targets for reaction with the guanidino radical that results from MNNG decomposition, suggesting a mixed mode of enzyme inhibition. aacrjournals.org

Beyond direct inhibition, MNNG also influences the expression of various DNA polymerases. Low concentrations of MNNG have been shown to increase the transcription of the DNA polymerase-beta (Pol β) gene. nih.gov This upregulation is mediated by the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway. nih.gov Furthermore, the expression of the low-fidelity DNA polymerase ι (Pol ι) is also upregulated in response to MNNG. nih.gov This upregulation is influenced by the transcription factor Sp1 and suggests a potential role for this error-prone polymerase in the mutagenic outcomes of MNNG exposure. nih.gov The involvement of multiple DNA polymerases, including both high-fidelity and low-fidelity (translesion) polymerases, highlights the cell's multifaceted approach to handling MNNG-induced DNA lesions, balancing the need for replication with the consequences of mutagenic bypass. nih.govstonybrookmedicine.edu

Topoisomerase I:

Topoisomerase I (Top1) is another key enzyme whose function is significantly impacted by MNNG. MNNG can induce the formation of Top1-DNA cleavage complexes. aacrjournals.orgnih.gov The alkylation of guanine bases to form O6-methylguanine (O6MG) is a critical lesion in this process. aacrjournals.orgnih.gov When O6MG is present at the +1 position relative to a Top1 cleavage site, it enhances the formation of Top1 cleavage complexes by 8- to 10-fold. aacrjournals.orgnih.gov This "poisoning" of Top1 is due to a decrease in the rate of Top1-mediated DNA religation and an increase in the enzyme's cleavage activity. aacrjournals.orgnih.gov

The trapping of Top1 on DNA contributes to the cytotoxicity of MNNG. aacrjournals.orgnih.gov This is supported by findings that cells overexpressing human Top1 are more sensitive to MNNG, while cells lacking Top1 show some resistance. nih.gov The removal of the O6MG adduct by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) can prevent the induction of these Top1 cleavage complexes, underscoring the importance of this specific DNA lesion in mediating MNNG's effect on Top1. aacrjournals.orgnih.gov In contrast to Top1, the activity of topoisomerase II has also been implicated in the cellular response to MNNG, where its inhibition was found to enhance MNNG-induced cell killing. nih.gov

Non-Genomic and Non-DNA Damaging Cellular Effects of MNNG

While renowned for its genotoxicity, MNNG also triggers a variety of cellular responses that are not directly linked to DNA damage. These non-genomic effects involve the activation of signaling pathways, alterations in gene and protein expression profiles, and the induction of cellular stress responses.

MNNG can activate intracellular signaling cascades, influencing cellular function independent of its DNA-alkylating activity.

PKA-CREB Pathway: Low concentrations of MNNG have been demonstrated to activate the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP response element-binding protein (CREB) pathway. nih.gov Treatment with MNNG leads to an elevation in intracellular cAMP levels and subsequent activation of PKA. nih.gov Activated PKA then phosphorylates CREB at serine-133, a key step for its activation as a transcription factor. nih.govrhinologyjournal.com This signaling cascade has been directly linked to the increased expression of the DNA polymerase-beta gene, which contains a cAMP response element (CRE) in its promoter. nih.gov

EGFR Clustering: MNNG induces the clustering of the epidermal growth factor receptor (EGFR) on the cell surface, a phenomenon also observed with other environmental stressors like UV radiation. nih.govnih.gov This clustering occurs primarily within lipid rafts. nih.gov The process involves profound changes in sphingolipid metabolism, which differ from those induced by the natural ligand, EGF. nih.gov MNNG treatment causes the redistribution of acid sphingomyelinase (ASM), an enzyme that generates ceramide, to lipid rafts. nih.gov Inhibition of ceramide production blocks MNNG-induced EGFR clustering, indicating the critical role of sphingolipids in this process. nih.gov Although MNNG induces EGFR clustering morphologically similar to that caused by EGF, it does not lead to the activation of the downstream mediator Ras or the autophosphorylation of key tyrosine residues on EGFR required for Ras activation. nih.gov In fact, MNNG can interfere with EGF's own signaling, inhibiting EGF-induced autophosphorylation and Ras activation. nih.gov MNNG is also suggested to be a specific activator of oncogenic Ras, further implicating the Ras-MAPK pathway in its cellular effects. nih.gov

MNNG exposure triggers significant and dynamic changes in both the transcriptome and the proteome of cells.

Gene Expression Profile: MNNG treatment leads to differential expression of a wide range of genes. In rat pyloric mucosa, short-term MNNG treatment resulted in the upregulation of 143 genes and downregulation of 26 genes that were also found to be altered in MNNG-induced stomach cancers. nih.gov Notably, some of these expression changes persist long after the cessation of MNNG treatment. nih.gov Upregulated genes include those involved in tissue remodeling (e.g., Serpine1, Fst) and cellular growth (e.g., Bdnf, Ros1, Fgf10). nih.gov Conversely, the TGF-beta-inducible early growth response gene was among the downregulated genes. nih.gov The effect of MNNG on gene expression can be specific; for instance, it inhibits the dexamethasone-induced expression of the tyrosine aminotransferase (TAT) gene but has little effect on the expression of the metallothionein (B12644479) (MT) gene or the constitutively expressed alpha-tubulin gene. nih.gov

| Gene Name | Change in Expression | Associated Function | Reference |

|---|---|---|---|

| Serpine1 | Upregulated | Tissue Remodeling | nih.gov |

| Fst | Upregulated | Tissue Remodeling | nih.gov |

| Bdnf | Upregulated | Cellular Growth | nih.gov |

| Ros1 | Upregulated | Cellular Growth | nih.gov |

| Fgf10 | Upregulated | Cellular Growth | nih.gov |

| TGF-beta-inducible early growth response gene | Downregulated | Growth Regulation | nih.gov |

| POLB (DNA polymerase-beta) | Upregulated | DNA Repair | nih.gov |

| POLI (DNA polymerase-iota) | Upregulated | Translesion DNA Synthesis | nih.gov |

| TAT (Tyrosine aminotransferase) | Downregulated (inducible expression) | Amino Acid Metabolism | nih.gov |

Proteomic Landscape: Proteomic analyses reveal comprehensive and dynamic changes in the cellular protein profile following MNNG exposure. nih.govnih.gov Time-course studies show that major changes occur within 3 to 12 hours after treatment. nih.gov Using two-dimensional fluorescence difference gel electrophoresis (2-D DIGE) and MALDI-TOF MS, researchers have identified numerous proteins whose expression is altered. nih.govnih.gov In one study, 23 differentially expressed nuclear protein spots were observed, leading to the identification of 17 proteins involved in diverse cellular processes such as RNA processing, signal transduction, metabolism, DNA repair, and protein biosynthesis. nih.gov Among these were the nucleocytoplasmic shuttling proteins 14-3-3 zeta and hnRNP K, which showed different dynamic changes in response to MNNG. nih.gov Another study identified 70 differentially expressed proteins, highlighting effects on the protein biosynthesis pathway and the Ran GTPase system. nih.gov

| Functional Category | Examples of Affected Proteins/Pathways | Reference |

|---|---|---|

| RNA Processing | Identified nuclear proteins | nih.gov |

| Signal Transduction | Identified nuclear proteins | nih.gov |

| Metabolism | Identified nuclear proteins | nih.gov |

| DNA Repair | Identified nuclear proteins | nih.gov |

| Protein Biosynthesis | Identified nuclear proteins, Ran GTPase system | nih.govnih.gov |

| Microtubule/Cytoskeleton Organization | Identified nuclear proteins | nih.gov |

Applications of N Methyl N Nitrosoguanidine in Experimental Models

Use as a Chemical Mutagen in Microbial Systems (e.g., Bacteria, Yeast, Fungi)

MNNG is a widely employed mutagen for inducing genetic variability in microorganisms. nih.govnih.gov Its efficacy in creating a broad spectrum of mutations has made it instrumental in classical strain development for industrial and research purposes. researchgate.net The mutagenic action of MNNG in these systems facilitates the generation of diverse phenotypes, which can then be selected for desired traits. mdpi.com

One of the classical applications of MNNG in microbiology is the induction of auxotrophic mutants—strains that have lost the ability to synthesize a specific essential nutrient due to mutation. This technique is fundamental for genetic mapping and metabolic pathway analysis.

Researchers have successfully used MNNG to generate auxotrophic mutants in a variety of microorganisms. For instance, in Brevibacterium sp. M27, MNNG treatment was effective in inducing auxotrophy, with nutritional requirements for amino acids and nucleic acid bases being the most common phenotypes observed. scispace.com Similarly, in the fungus Ophiostoma ulmi, the causal agent of Dutch elm disease, MNNG treatment followed by nystatin (B1677061) enrichment increased the proportion of auxotrophs among survivors by at least 200-fold. researchgate.net Studies with Aureobacterium flavescens have also utilized MNNG to isolate double auxotrophic mutants for tyrosine and phenylalanine as part of a strategy to enhance L-tryptophan production. nih.gov The frequency of MNNG-induced auxotrophic mutants can be significantly higher than spontaneous rates, often by more than a thousand times. researchgate.net

Table 1: Examples of MNNG-Induced Auxotrophic Mutants in Microbial Systems

| Microorganism | Type of Auxotrophy Induced | Research Focus |

|---|---|---|

| Brevibacterium sp. M27 | Requirements for amino acids (arginine, cysteine, leucine, etc.) and nucleic acid bases. scispace.com | Evaluation of mutability and preparation of strains for genetic transfer studies. scispace.com |

| Ophiostoma ulmi | Various biochemical mutations, including adenine (B156593) auxotrophy. researchgate.net | Genetic studies of the Dutch elm disease pathogen. researchgate.net |

| Aureobacterium flavescens | Double auxotrophs for tyrosine and phenylalanine. nih.gov | Strain development for L-tryptophan production. nih.gov |

Beyond creating auxotrophs, MNNG-induced mutagenesis is a powerful tool for generating microbial strains with improved metabolic capabilities for industrial biotechnology. By introducing random mutations, it is possible to screen for and isolate strains with enhanced production of valuable compounds like amino acids, enzymes, or biofuels.

A key strategy involves using MNNG to disrupt negative regulatory controls on metabolic pathways, leading to the overproduction of a target metabolite. For example, in Aureobacterium flavescens, MNNG mutagenesis was used to develop mutants resistant to tryptophan analogues, which resulted in strains that could produce significantly higher amounts of L-tryptophan. nih.gov This approach overcomes the natural feedback inhibition mechanisms that typically limit the production of metabolites. nih.gov Similarly, in the industrial amino acid producer Corynebacterium glutamicum, MNNG has been used for random mutagenesis to screen for strains with desired production phenotypes. researchgate.net This classical strain development approach, relying on random mutagenesis and screening, has been a cornerstone of metabolic engineering. researchgate.net The goal is to create robust industrial strains by identifying genetic modifications that lead to more efficient microbial cell factories. nih.gov This involves generating large-scale genome libraries through methods like multiplex genome editing and incorporating evolutionary strategies to accelerate strain improvement. nih.gov

Application in Mammalian Cell Culture Studies

MNNG's potent genotoxic effects make it an invaluable tool in mammalian cell culture studies to explore the mechanisms of DNA damage, repair, and carcinogenesis. nih.govselleckchem.com It serves as a model compound for inducing DNA alkylation damage, allowing researchers to investigate cellular responses to this specific type of lesion.

MNNG is a well-established mutagen and genotoxic agent in a wide array of mammalian cell lines. It induces a range of genetic damage, including DNA lesions, chromosomal aberrations, and gene mutations. nih.govnih.gov The sensitivity to MNNG can vary between cell lines. For example, studies have shown that MNNG induces chromosomal aberrations at different concentrations in human VH10 cells, hamster V79 cells, and human lymphocytes. nih.gov

The types of genetic damage induced by MNNG have been characterized in detail. It is known to cause sister chromatid exchanges and induce thioguanine-resistant variants in Chinese hamster ovary (CHO-K1-BH4) cells, indicating its mutagenic potential. nih.gov Furthermore, MNNG has been shown to be a potent mutagen in several human diploid lymphoblast lines, including MIT-2, WI-L2, and GM 130. selleckchem.com The ability to induce both small-scale point mutations and larger chromosomal alterations makes it a versatile tool for genotoxicity testing. frontiersin.org

Table 2: Genotoxic Effects of MNNG in Selected Mammalian Cell Lines

| Cell Line | Type of Genetic Damage Observed | Method of Detection |

|---|---|---|

| Human VH10, Hep G2; Hamster V79 | DNA lesions (breaks). nih.gov | Comet assay, alkaline elution, DNA unwinding technique. nih.gov |

| Human VH10, V79, Lymphocytes | Chromosomal aberrations. nih.gov | Cytogenetic analysis. nih.gov |

| Chinese Hamster Ovary (CHO-K1-BH4) | Chromosome aberrations, sister chromatid exchange, induction of thioguanine-resistant variants. nih.gov | Mutagenicity tests. nih.gov |

| Human Diploid Lymphoblast Lines (MIT-2, WI-L2, GM 130) | Mutagenesis. selleckchem.com | Not specified. selleckchem.com |

MNNG is particularly useful for investigating DNA repair mechanisms, especially the mismatch repair (MMR) pathway. nih.gov The types of DNA adducts formed by MNNG, such as O6-methylguanine, are specifically recognized by the MMR system. nih.gov

Studies have shown that in response to MNNG-induced damage, MMR proteins are recruited to the sites of DNA lesions. nih.gov A fascinating aspect of this response is the regulation of other cellular proteins, such as the cell cycle inhibitor p21Waf1/Cip1. Research has demonstrated that MNNG treatment leads to the rapid, proteasome-mediated degradation of p21. nih.gov This degradation is dependent on the MMR protein MSH2 and is thought to be necessary to allow the MMR system to function optimally, as p21 can inhibit a key repair component, the proliferating cell nuclear antigen (PCNA). nih.gov By using MNNG, researchers can dissect the signaling cascades that are activated upon DNA alkylation damage and understand how cells coordinate DNA repair with cell cycle progression. nih.govsemanticscholar.orgresearchgate.net

As a known carcinogen, MNNG is widely used to create experimental models of cancer both in vivo and in vitro. nih.govnih.govnih.gov In cell culture, MNNG can induce malignant transformation of normal cells, allowing for the study of the molecular events that drive the early stages of carcinogenesis.

For instance, MNNG has been used to induce the malignant transformation of the human gastric mucosal cell line GES-1. researchgate.net Such models are crucial for understanding how a chemical carcinogen initiates cancer and for identifying the pathways involved. One of the key mechanisms underlying MNNG's carcinogenic activity is its ability to activate specific oncogenic signaling pathways. Research has shown that MNNG can activate the Ras-MAPK pathway in a manner dependent on the presence of oncogenic Ras. nih.gov This activation can lead to changes in cell adhesion, such as the reduced expression of E-cadherin, which is a critical step in tumor progression and metastasis. nih.gov These studies provide direct insight into how a chemical carcinogen can specifically target and activate signaling pathways that control cell growth, differentiation, and invasion. nih.govmdpi.com

Utilization in in vivo Animal Carcinogenesis Models

N-Methyl-N'-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen extensively used in experimental settings to induce tumors in animal models. oup.com Its ability to act as an alkylating agent, adding alkyl groups to the O6 of guanine (B1146940) and O4 of thymine (B56734) in DNA, leads to mutations that can initiate carcinogenesis. wikipedia.org This characteristic makes MNNG a valuable tool for studying the mechanisms of cancer development and for establishing preclinical models of human cancers.

Establishing Organ-Specific Cancer Models (e.g., Gastric, Colon)

MNNG has been instrumental in developing organ-specific cancer models, particularly in the gastrointestinal tract. By administering MNNG to laboratory animals, researchers can reliably induce the formation of tumors in specific organs, such as the stomach and colon, mimicking human cancers.

For instance, the administration of MNNG in the drinking water of rats has been a classic method for inducing gastric cancer. nih.gov This approach leads to the development of adenocarcinomas in the glandular stomach, providing a model to study the multi-step process of gastric carcinogenesis. nih.gov Similarly, intrarectal instillation of MNNG in mice has been shown to effectively induce colorectal cancer, allowing for the investigation of tumorigenesis in the lower gastrointestinal tract.

These MNNG-induced models are critical for understanding the etiology of these cancers and for testing potential preventative and therapeutic agents. The reproducibility of tumor induction in specific organs allows for controlled studies on the molecular and cellular events that drive cancer development.

Studying Tumorigenesis and Progression

MNNG-induced animal models provide a powerful platform to investigate the molecular mechanisms underlying tumorigenesis and the subsequent progression of cancer. The compound's mode of action, primarily through DNA alkylation, triggers a cascade of cellular responses, including DNA repair mechanisms and cell cycle arrest. wikipedia.orgnih.gov

Studies have shown that the cellular response to MNNG-induced DNA damage is crucial in determining cell fate. The mismatch repair (MMR) system, for example, plays a significant role in recognizing the DNA adducts caused by MNNG. nih.gov The MSH2 protein, a key component of the MMR system, is required for the degradation of the cell cycle inhibitor p21 in response to MNNG treatment. nih.gov This process allows cells to activate the MMR system efficiently. nih.gov

Furthermore, research has indicated that MNNG can upregulate the expression of genes involved in mutagenesis, such as the human REV3 gene. nih.gov This gene is involved in lesion-targeted and untargeted mutagenesis, highlighting a molecular pathway through which MNNG promotes genetic instability and cancer development. nih.gov The ability to study these specific molecular pathways in a controlled in vivo setting is a key advantage of using MNNG as an experimental carcinogen.

The table below summarizes key molecular pathways affected by MNNG in tumorigenesis models.

| Pathway/Process | Effect of MNNG | Key Molecules Involved | Outcome |

| DNA Alkylation | Addition of methyl groups to DNA bases | O6-methylguanine, O4-methylthymine | DNA damage, point mutations |

| Mismatch Repair (MMR) | Activation of the MMR system | MSH2, MSH6, MLH1 | Recognition and repair of DNA adducts; can also trigger cell cycle arrest or apoptosis |

| Cell Cycle Regulation | Degradation of p21 | p21, Cdt2, PCNA | Facilitates MMR activation |

| Mutagenesis | Upregulation of mutagenic genes | REV3 | Increased targeted and untargeted mutation frequencies |

| Epithelial-Mesenchymal Transition (EMT) | Promotion of EMT | - | Enhanced cell migration and invasion |

Endoscopic and Histological Monitoring in Animal Models

A significant advantage of using MNNG to induce gastrointestinal cancers in animal models is the ability to monitor tumor development and progression over time using clinical diagnostic techniques such as endoscopy. Low endoscopy in mice, for example, allows for the safe and serial macroscopic evaluation of colorectal carcinogenesis without the need for euthanasia. This technique enables researchers to observe the formation of tumors and assess inflammation scores at different time points.

Histological analysis of biopsy samples obtained during endoscopy or from tissues collected at the end of the study provides microscopic confirmation of the disease state. This allows for the detailed examination of tissue architecture, cellular morphology, and the extent of tumor invasion. The correlation between endoscopic observations and histological findings is crucial for validating the animal model and for accurately assessing the efficacy of potential therapeutic interventions.

MNNG in Viral Research

The applications of MNNG extend beyond cancer research into the field of virology, where its mutagenic properties are utilized to study viral genetics and structure.

Effects on Viral Infectivity and Mutation Frequency

MNNG has been shown to have a significant impact on the infectivity and mutation frequency of viruses. For instance, studies on tobacco mosaic virus (TMV) have demonstrated that MNNG can readily inactivate TMV-RNA. Interestingly, while the inactivation of the free viral RNA is high, the mutation rate is low. Conversely, when the intact TMV is treated with MNNG, the inactivation rate is slower, but the mutation rate is high. This suggests that the structural context of the RNA within the virus particle influences its susceptibility to MNNG-induced mutations.

Research on adenovirus has also shown that MNNG treatment affects its plaque-forming ability, with the sensitivity to MNNG-induced killing being dependent on the DNA repair capabilities of the host cells. oup.com Specifically, cells deficient in the repair of O6-methylguanine are more sensitive to MNNG-treated adenovirus. oup.com

Probing RNA Conformation and Structure

MNNG serves as a useful chemical probe for investigating the conformational state of RNA within viruses and other biological particles. The reactivity of MNNG with RNA is highly dependent on the accessibility of the nucleotide bases, which is influenced by the RNA's secondary and tertiary structure. nih.gov

By analyzing the patterns of MNNG modification on viral RNA, scientists can infer which regions of the RNA are single-stranded and accessible versus those that are base-paired or buried within the viral structure. This information is valuable for understanding how viral RNA is packaged, how it interacts with viral and host proteins, and how its structure relates to its function. The differential reactivity of MNNG with free RNA versus RNA within an intact virion underscores its utility as a tool to probe the structural organization of viral genomes. nih.gov

Methodological Considerations in N Methyl N Nitrosoguanidine Research

Genotoxicity Assays Employing MNNG

Genotoxicity assays are fundamental in toxicology and cancer research for identifying substances that can damage DNA and chromosomes. MNNG is frequently used as a positive control in these assays due to its well-documented ability to induce mutations and chromosomal alterations. Its application across a range of established testing systems allows for the validation of assay performance and the comparative analysis of genotoxic potential.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screening method for identifying point mutation-inducing activity. fao.org This test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered with mutations in genes essential for amino acid synthesis, rendering them unable to grow in an amino-acid-deficient medium. fao.org The principle of the assay is to detect mutations that revert the initial mutation, thereby restoring the bacteria's ability to synthesize the required amino acid and form colonies. fao.org

MNNG is a direct-acting mutagen that consistently produces positive results in the Ames test, making it a standard positive control. dtic.milsci-hub.cat It primarily induces GC to AT transition mutations. elsevierpure.com This is consistent with its mechanism of action, which involves the methylation of guanine (B1146940) at the O6 position, leading to mispairing with thymine (B56734) during DNA replication. wikipedia.orgelsevierpure.com

Research has also employed the MNNG-based Ames test to investigate the antimutagenic properties of various compounds. For instance, studies have shown that substances like p-Aminobenzoic acid and extracts from yogurt containing palmitic acid can inhibit the mutagenicity of MNNG in Salmonella typhimurium TA100. sci-hub.catnih.gov

| Study Focus | Bacterial Strain(s) | Key Finding | Reference |

|---|---|---|---|

| Mutagenic Specificity | Phage P22 system in S. typhimurium | MNNG predominantly induces GC-to-AT transitions, consistent with O6-methylguanine formation. | elsevierpure.com |

| Antimutagenicity of PABA | S. typhimurium | p-Aminobenzoic acid (PABA) demonstrated antimutagenic effects against MNNG-induced mutations. | nih.gov |

| Antimutagenicity of Yogurt Extract | S. typhimurium TA100 | Palmitic acid, isolated from yogurt, was identified as a significant inhibitor of MNNG's mutagenic activity. | sci-hub.cat |

| Antimutagenicity of Indenopyridines | S. typhimurium TA1537 / E. coli WP2uvrA | Newly synthesized indenopyridine derivatives showed significant protective potential against MNNG-induced mutagenesis. | tandfonline.com |

The Single Cell Gel Electrophoresis (SCGE) assay, or Comet Assay, is a sensitive and versatile method for measuring DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual eukaryotic cells. nih.gov In this technique, cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail" shape. The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. researchgate.netspringernature.com

MNNG is known to induce DNA lesions that are readily detectable by the comet assay. nih.govresearchgate.netnih.govnih.gov Studies have demonstrated a clear concentration-response relationship when cells are exposed to MNNG. researchgate.net The assay's sensitivity makes it particularly effective for detecting damage at low concentrations of MNNG. nih.gov Different versions of the assay can distinguish between types of DNA damage; for example, the alkaline comet assay can reveal damage patterns not detected by the neutral version. nih.govnih.gov

| Assay | Cell Types | Detection Limit for MNNG | Reference |

|---|---|---|---|

| Comet Assay | Human VH10, Hep G2; Hamster V79 | ~0.1 µg/ml | nih.gov |

| Alkaline Elution of DNA | Human VH10, Hep G2; Hamster V79 | ~1 µg/ml | nih.gov |

| DNA Unwinding Technique | Human VH10, Hep G2; Hamster V79 | ~1-2 µg/ml | nih.gov |

Research comparing the comet assay with γH2AX foci formation (a marker for DNA double-strand breaks) found that both methods can detect MNNG-induced damage at concentrations of 0.1 and 1 µg/ml. nih.gov However, the comet assay revealed a higher percentage of cells with DNA damage at the lower concentration, while γH2AX foci formed very early at higher concentrations where the neutral comet assay did not initially detect significant damage. nih.gov

The micronucleus assay is a toxicological test for detecting genotoxic compounds that cause chromosomal damage. wikipedia.org Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. wikipedia.orgcriver.com An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. criver.com The assay can be performed in vivo, typically using rodent bone marrow erythrocytes, or in vitro with cultured cells. wikipedia.orgnih.gov

MNNG is reproducibly active in the mouse bone marrow micronucleus assay, confirming its clastogenic effects in vivo. nih.govinchem.org It has been shown to be effective in multiple mouse strains and with different routes of exposure. nih.gov In vitro studies using Chinese hamster (V79) cells also demonstrate MNNG's potent ability to induce micronuclei. nih.gov When compared to other alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), MNNG is a significantly more powerful inducer of micronuclei. nih.gov The assay is considered a reliable indicator of genotoxicity, complementing other tests like the sister-chromatid exchange assay. nih.gov

| Compound | Micronucleus Induction Potency | Sister-Chromatid Exchange Induction Potency | Reference |

|---|---|---|---|

| N-Methyl-N'-nitrosoguanidine (MNNG) | High | High | nih.gov |

| Methyl methanesulfonate (MMS) | Moderate | Moderate | nih.gov |

| Ethyl methanesulfonate (EMS) | Very Weak | Very Weak | nih.gov |

Chromosomal aberration and sister chromatid exchange (SCE) assays are cytogenetic methods used to assess DNA damage at the chromosomal level. The chromosomal aberration test detects structural changes in chromosomes, such as breaks, deletions, and rearrangements. The SCE assay detects the reciprocal exchange of DNA between sister chromatids during DNA replication, and while the underlying mechanism is not fully understood, an increase in SCE frequency is a sensitive indicator of DNA damage. springernature.com

MNNG is a potent inducer of both chromosomal aberrations and SCEs in a variety of cell systems, including human and rodent cells, both in vitro and in vivo. nih.govinchem.orgnih.govwho.int Studies have shown that MNNG induces chromosomal aberrations in human VH10 cells and hamster V79 cells. nih.gov It also effectively increases the frequency of SCEs in Chinese hamster V79 cells and bone marrow cells of mice and Chinese hamsters. inchem.orgnih.govnih.gov The sensitivity of the SCE assay makes it particularly useful for detecting the effects of MNNG. nih.gov Comparative studies have shown that the induction of SCEs by MNNG is dose-dependent and can be influenced by experimental conditions, such as pre-exposure to other compounds like 5-bromodeoxyuridine (BrdU). nih.govepa.gov

Molecular Techniques for Analyzing MNNG-Induced Effects

Beyond observing cellular-level phenomena, molecular techniques are essential for dissecting the precise mechanisms of MNNG's action. These methods allow researchers to identify the specific types of DNA damage caused by MNNG and to study the cellular responses to this damage, such as the activation of DNA repair pathways.